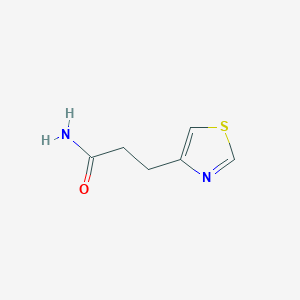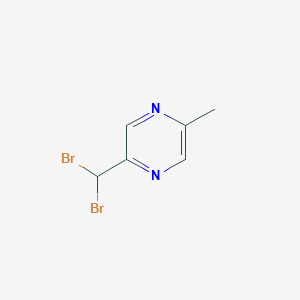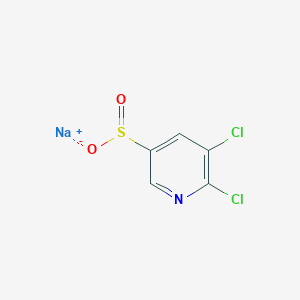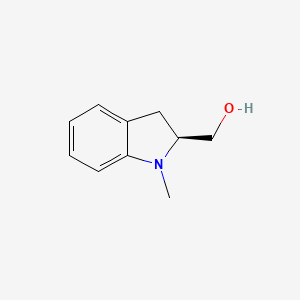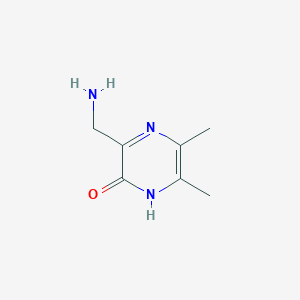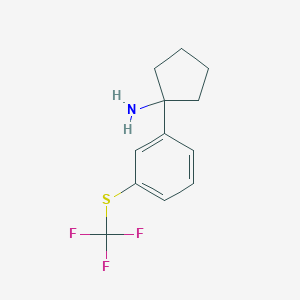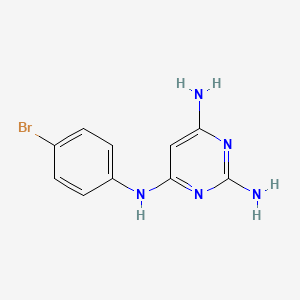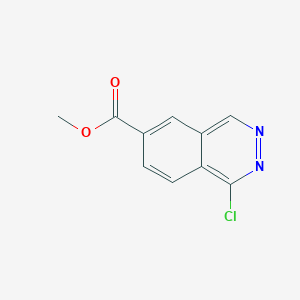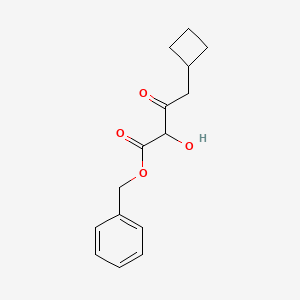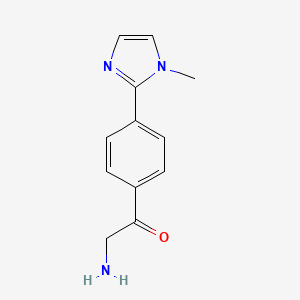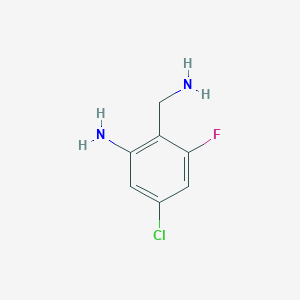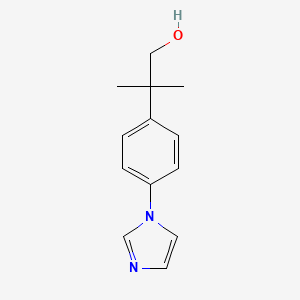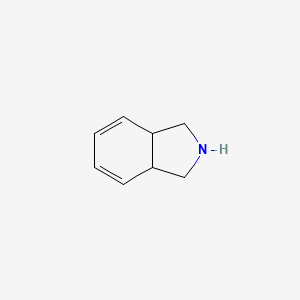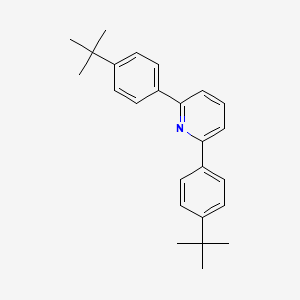
2,6-Bis(4-(tert-butyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4-(tert-butyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with two 4-(tert-butyl)phenyl groups at the 2 and 6 positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used in the field of organic electronics due to its ability to act as a deep-blue emitter with high electroluminescence efficiencies .
准备方法
The synthesis of 2,6-Bis(4-(tert-butyl)phenyl)pyridine typically involves the reaction of 4-(tert-butyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a meta-linking D–π–A–π–D structure, which effectively shortens the molecular conjugated length and restricts intramolecular charge transfer . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2,6-Bis(4-(tert-butyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,6-Bis(4-(tert-butyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 2,6-Bis(4-(tert-butyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it functions as an emitter material, where its planar structure at the benzene–pyridine–benzene joint leads to considerable overlapping of its frontier molecular orbitals. This results in efficient deep-blue emission and good bipolar carrier transporting characteristics .
相似化合物的比较
2,6-Bis(4-(tert-butyl)phenyl)pyridine can be compared with other similar compounds such as:
2,6-Di-tert-butylpyridine: Known for its use as a proton trapping agent.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Used in enantioselective catalysis.
2,4,6-Tri-tert-butylpyridine: Utilized in various organic synthesis reactions. What sets this compound apart is its unique meta-linking structure, which enhances its electroluminescence properties, making it highly efficient for use in OLEDs.
属性
分子式 |
C25H29N |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
2,6-bis(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C25H29N/c1-24(2,3)20-14-10-18(11-15-20)22-8-7-9-23(26-22)19-12-16-21(17-13-19)25(4,5)6/h7-17H,1-6H3 |
InChI 键 |
HTGFIWUADVBAPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


